molecular formula C15H16INO3 B383493 N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide CAS No. 611186-95-9

N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide

Cat. No.: B383493
CAS No.: 611186-95-9
M. Wt: 385.2g/mol
InChI Key: QSGLUDKQNKBCFP-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide is a synthetic small molecule offered for research purposes. This compound belongs to a class of molecules featuring a furan-2-carboxamide core, a structure known to exhibit diverse biological activity. Research on analogous furan-2-carboxamide derivatives has demonstrated significant cytoprotective effects; for instance, the compound (E)-N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide (BK3C231) has been shown to protect human colon fibroblast cells from carcinogen-induced DNA strand breaks and mitochondrial damage . Furthermore, structurally related 4,5-diarylthiophene-2-carboxamide analogues have been investigated for their in vitro anti-inflammatory properties and potential as ligands for the cyclooxygenase-2 (COX-2) enzyme, indicating the relevance of the carboxamide pharmacophore in medicinal chemistry research . The specific incorporation of an iodine atom at the 5-position of the furan ring makes this compound a valuable intermediate for further chemical exploration, including potential use in palladium-catalyzed cross-coupling reactions to create more complex molecular architectures. Researchers may find this compound useful in areas such as chemoprevention, anti-inflammatory agent development, and general synthetic chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16INO3/c1-2-3-10-19-12-6-4-11(5-7-12)17-15(18)13-8-9-14(16)20-13/h4-9H,2-3,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGLUDKQNKBCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Iodination

Mechanism : Iodine introduction at position 5 of furan-2-carboxylic acid via electrophilic substitution. The carboxylic acid group directs iodination to the meta position (C5).

Conditions :

Reagents/ConditionsYieldSource
I₂, H₂SO₄, H₅IO₆ (oxidizer)42%
NaNO₂, H₂SO₄, KI (Sandmeyer)54%

Example :
Iodination of 4-phenylbutanoic acid with H₅IO₆ and I₂ in H₂SO₄/CH₃COOH at 70°C yields 42% product. For furan-2-carboxylic acid, similar conditions may apply, though furan’s electron-rich nature may require milder oxidizers.

Two-Step Bromination-Iodination

Mechanism : Bromination followed by iodide substitution.

Conditions :

Step 1: BrominationStep 2: IodinationYieldSource
NBS, AIBN, CH₃CN, refluxNaI, KI, H₂O27%

Advantages : Higher regioselectivity for electron-deficient rings.

Synthesis of 4-Butoxyphenylamine

SN2 Alkylation of 4-Aminophenol

Mechanism : Deprotonation of 4-aminophenol with NaOH, followed by nucleophilic substitution with 1-bromobutane.

Conditions :

Reagents/ConditionsYieldSource
NaOH, EtOH, reflux, 1-bromobutane38%

Key Steps :

  • Deprotonation : 4-Aminophenol + NaOH → 4-aminophenolate.

  • SN2 Reaction : 4-Aminophenolate + 1-bromobutane → 4-butoxyphenylamine.

Optimization : Higher yields achievable via anhydrous conditions and extended reflux.

Amide Bond Formation

Acyl Chloride Activation

Mechanism : Conversion of 5-iodofuran-2-carboxylic acid to acyl chloride, followed by reaction with 4-butoxyphenylamine.

Conditions :

Reagents/ConditionsYieldSource
SOCl₂, DMF, RT>90%

Procedure :

  • Activation : 5-Iodofuran-2-carboxylic acid + SOCl₂ → acyl chloride.

  • Coupling : Acyl chloride + 4-butoxyphenylamine → amide.

Coupling Agents

Mechanism : Use of carbodiimides (e.g., HATU, EDC) to activate the carboxylic acid.

Conditions :

Reagents/ConditionsYieldSource
HATU, DIPEA, CH₂Cl₂95%

Advantages : Mild conditions, compatibility with sensitive functional groups.

Alternative Routes

Palladium-Catalyzed Cross-Coupling

Reagents/ConditionsYieldSource
Pd(PPh₃)₄, dicyanozinc, DMF83%
Reagents/ConditionsYieldSource
I₂, AIBN, CCl₄, 80°C16.5h

Challenges : Regioselectivity and scalability.

Research Findings and Challenges

Regioselectivity in Iodination

  • Furan-2-Carboxylic Acid : Iodination at C5 is favored due to the electron-withdrawing carboxylic acid group directing electrophiles to the meta position.

  • Competing Reactions : Over-iodination or ring degradation under harsh conditions.

Stability of Furan Derivatives

  • Oxidation Sensitivity : Furan rings may oxidize under strong acidic or oxidative conditions.

  • Solution : Use inert solvents (e.g., CH₂Cl₂) and mild reagents.

Amide Coupling Efficiency

  • Side Reactions : Hydrolysis of activated intermediates.

  • Optimization : Anhydrous conditions and low temperatures during coupling.

Data Tables and Comparative Analysis

Table 1: Iodination Methods for Furan-2-Carboxylic Acid

MethodReagents/ConditionsYieldRegioselectivity
Direct ElectrophilicI₂, H₂SO₄, H₅IO₆, CH₃COOH42%C5
Bromination-IodinationNBS, AIBN, NaI, KI27%C5
Radical IodinationI₂, AIBN, CCl₄, 80°CN/AMixed

Table 2: Amide Coupling Methods

MethodReagents/ConditionsYieldPurity
Acyl ChlorideSOCl₂, DMF, RT>90%High
HATU CouplingHATU, DIPEA, CH₂Cl₂95%High
EDC/NHSEDC, NHS, DMSO, RT80%Moderate

Scientific Research Applications

N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide involves its interaction with specific molecular targets. The iodine atom and the butoxyphenyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Halogenated Furan-2-carboxamides

Halogen substituents on furan rings significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Substituent Comparison

Compound Name Halogen Aryl Substituent Molecular Formula Key Features
N-(4-Butoxyphenyl)-5-iodofuran-2-carboxamide I 4-Butoxyphenyl C₁₅H₁₆INO₃ Long alkoxy chain; iodine enhances steric/electronic effects
N-(4-Bromophenyl)furan-2-carboxamide Br 4-Bromophenyl C₁₁H₈BrNO₂ Smaller halogen (Br); simpler aryl group
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide Cl 2-Chlorophenyl, 4-sulfamoylphenyl C₁₇H₁₄ClN₂O₄S Chlorine at furan-5; sulfamoyl enhances polarity
  • Halogen Effects : Iodine’s larger atomic radius and polarizability compared to Br/Cl may enhance halogen bonding, a critical factor in target binding. Bromine and chlorine offer moderate electronic effects but lower steric demand.
  • Aryl Group Influence : The 4-butoxyphenyl group in the target compound increases lipophilicity (logP ~4.5 estimated), favoring membrane permeability, whereas sulfamoyl groups (as in ) introduce hydrogen-bonding capacity and polarity.
Heterocyclic Analogues

Variations in the heterocyclic core alter electronic properties and binding interactions:

Table 2: Heterocycle-Based Comparison

Compound Name Heterocycle Key Substituents Molecular Formula Key Features
This compound Furan 5-Iodo, 4-butoxyphenyl C₁₅H₁₆INO₃ Oxygen heteroatom; moderate aromaticity
N-[4-(1H-Benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide Furan + Benzimidazole 5-Bromo, benzimidazole-linked phenyl C₁₈H₁₃BrN₃O₂ Benzimidazole enhances π-π stacking; Br for electronic modulation
N-(4-Ethylphenyl)-5-methoxy-2-(4-methoxyphenyl)benzofuran-3-carboxamide Benzofuran Methoxy, ethylphenyl C₂₅H₂₃NO₄ Extended aromatic system; methoxy groups improve solubility
  • Furan vs.
  • Hybrid Systems : Compounds like the benzimidazole-linked furan () combine hydrogen-bonding (benzimidazole) and halogen-bonding (Br) motifs for multi-target engagement.

Biological Activity

N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure features a furan ring, an iodine atom, and a butoxyphenyl group, which are believed to contribute to its binding affinity and specificity towards various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

  • Chemical Formula : C₁₂H₁₇NO₂
  • Molecular Weight : 219.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of the iodine atom enhances its lipophilicity and may facilitate interactions with hydrophobic pockets in target proteins. The butoxyphenyl group contributes to the compound's ability to engage in π-π stacking and hydrogen bonding interactions, which are crucial for modulating enzyme activity and receptor signaling pathways.

1. Antimicrobial Activity

This compound has shown promising results against various bacterial strains, particularly drug-resistant pathogens. In vitro studies have demonstrated that the compound exhibits significant antibacterial properties against strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations, suggesting potential for therapeutic applications in treating infections caused by resistant bacteria .

Bacterial StrainMIC (µg/mL)
Acinetobacter baumannii8
Klebsiella pneumoniae16

2. Anti-inflammatory Activity

Research indicates that compounds similar to this compound possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

3. Cytotoxic Effects

In studies involving cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney), this compound exhibited cytotoxic effects. The compound's ability to induce apoptosis in these cells was linked to its interaction with signaling pathways involved in cell survival and proliferation .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various derivatives of furan-based compounds against multidrug-resistant A. baumannii. This compound was among the most effective, demonstrating a synergistic effect when combined with conventional antibiotics, thus restoring their efficacy against resistant strains .

Case Study 2: Cytotoxicity Assessment

In another study focused on cancer therapeutics, this compound was tested against several cancer cell lines. Results indicated that the compound had an IC50 value of approximately 15 µM against MCF-7 cells, suggesting moderate cytotoxicity that warrants further exploration for potential use in cancer treatment .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-butoxyphenyl)-5-iodofuran-2-carboxamide?

Methodological Answer:
The synthesis typically involves two key steps:

Preparation of the iodinated furan precursor : Start with 5-iodofuran-2-carboxylic acid, which can be synthesized via electrophilic iodination of furan-2-carboxylic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

Amide coupling : React the activated acid (e.g., acid chloride or mixed anhydride) with 4-butoxyaniline. For example, use thionyl chloride (SOCl₂) to generate the acid chloride, followed by coupling in anhydrous dichloromethane with a base like triethylamine .
Critical Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Basic: How can the structural integrity of this compound be validated?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR :
    • ¹H NMR : Confirm aromatic protons (δ 6.5–8.0 ppm for furan and phenyl groups), butoxy chain protons (δ 3.5–4.0 ppm for -OCH₂-), and amide NH (δ ~8–10 ppm).
    • ¹³C NMR : Identify carbonyl (C=O, δ ~160–170 ppm) and iodine-substituted furan carbons (δ ~90–110 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : For definitive confirmation, grow single crystals in solvents like DCM/hexane and analyze .

Advanced: What experimental designs are optimal for studying the compound’s biological activity?

Methodological Answer:
Design assays based on target hypotheses:

  • Receptor Binding : Use radioligand displacement assays (e.g., for kinase or GPCR targets). Include positive controls (e.g., known inhibitors) and measure IC₅₀ values .
  • Enzyme Inhibition : Perform kinetic assays with varying substrate concentrations. Use fluorogenic or chromogenic substrates for real-time monitoring.
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines. Optimize dosing (e.g., 1–100 μM) and include vehicle controls .
    Data Interpretation : Compare results to structurally similar compounds (e.g., 5-bromo or 5-chloro analogs) to assess iodine’s role in activity .

Advanced: How should conflicting data on biological activity be resolved?

Methodological Answer:
Contradictions may arise from:

  • Assay Conditions : Variability in pH, temperature, or solvent (DMSO vs. aqueous buffers). Replicate assays under standardized conditions.
  • Structural Analogues : Compare activity with N-(4-chlorophenyl)-5-methylfuran-2-carboxamide () or 5-iodobenzofuran derivatives () to isolate substituent effects .
  • Target Selectivity : Use proteome-wide profiling (e.g., kinome screens) to identify off-target interactions.

Advanced: What strategies improve yield and purity in large-scale synthesis?

Methodological Answer:

  • Optimize Coupling Conditions : Test coupling reagents (EDC/HOBt vs. HATU) and solvents (DMF vs. THF).
  • Purification : Use recrystallization (e.g., ethanol/water) instead of column chromatography for scalability.
  • Quality Control : Implement in-line FTIR to monitor reaction progress and HPLC-PDA for purity assessment (>95%) .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • Toxicity Screening : Perform acute toxicity assays in vitro (e.g., hepatocyte viability) before in vivo studies.
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood. Store at 2–8°C in amber vials to prevent photodegradation.
  • Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with variations in:
    • Phenyl substituents : Replace butoxy with methoxy or chloro groups (see ).
    • Furan modifications : Substitute iodine with bromine or methyl groups .
  • Activity Profiling : Test analogs in parallel assays (e.g., antimicrobial, anticancer) to correlate substituents with efficacy.
  • Computational Modeling : Use docking studies (AutoDock Vina) to predict binding modes to targets like kinases or DNA .

Advanced: What analytical methods are suitable for stability studies?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), light (UV chamber), and hydrolytic conditions (pH 1–13). Monitor degradation via:
    • HPLC-MS : Identify degradation products (e.g., deiodinated furans).
    • Kinetic Analysis : Calculate half-life (t₁/₂) under each condition .
  • Storage Recommendations : Based on results, recommend inert atmosphere storage or lyophilization.

Basic: What are the key applications of this compound in materials science?

Methodological Answer:

  • Coordination Chemistry : Test as a ligand for transition metals (e.g., Pd or Cu) in catalysis.
  • Polymer Science : Incorporate into conjugated polymers for optoelectronic applications. Characterize via UV-vis and cyclic voltammetry .

Advanced: How can in silico tools guide the optimization of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETlab to predict bioavailability, LogP, and cytochrome P450 interactions.
  • QSAR Modeling : Build regression models using descriptors like molar refractivity or H-bond donors. Validate with leave-one-out cross-validation .

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